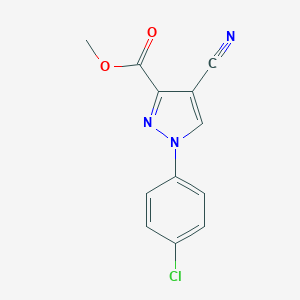![molecular formula C19H17N3O3S2 B283107 Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283107.png)
Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as DM1, is a synthetic compound that has gained significant attention in the field of cancer research. DM1 is a potent cytotoxic agent that has shown promising results in preclinical studies as a potential anticancer drug.
Wirkmechanismus
Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate binds to the beta-tubulin subunit of microtubules with high affinity and disrupts the microtubule network. This results in the activation of the spindle assembly checkpoint, which prevents the cell from progressing through mitosis. The disruption of the microtubule network also leads to the activation of the apoptotic pathway, which ultimately results in cell death.
Biochemical and Physiological Effects
Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have potent cytotoxic effects on cancer cells, both in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has several advantages for lab experiments, including its high potency, broad spectrum of activity, and low toxicity in normal cells. However, Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is also highly hydrophobic, which makes it difficult to solubilize and administer in vivo. Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is also unstable in aqueous solutions, which limits its shelf life and requires special handling procedures.
Zukünftige Richtungen
There are several future directions for Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate research, including the development of more effective formulations and delivery methods, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also shown promise in the treatment of other diseases, such as autoimmune disorders and viral infections, which could be explored further in future research. Overall, Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a promising compound with significant potential for the development of new cancer therapies.
Synthesemethoden
Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is synthesized through a multi-step process that involves the coupling of two key intermediates, a spirotetramate and a thiazole. The spirotetramate intermediate is synthesized from 4-methylphenylglycine, which is converted into an amide and then cyclized to form the spirotetramate. The thiazole intermediate is synthesized from 2-bromoacetophenone, which is reacted with thiourea to form the thiohydantoin intermediate. The thiohydantoin is then cyclized with 2-mercaptobenzoic acid to form the thiazole intermediate. The final step involves the coupling of the spirotetramate and thiazole intermediates to form Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against a wide range of cancer cell lines, including breast, ovarian, lung, and prostate cancers. Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate works by binding to tubulin, a protein that is essential for cell division, and inhibiting its function. This leads to the disruption of the microtubule network, which is required for cell division, and ultimately results in cell death.
Eigenschaften
Molekularformel |
C19H17N3O3S2 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
methyl 4-(4-methylphenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C19H17N3O3S2/c1-13-8-10-15(11-9-13)22-19(27-17(20-22)18(24)25-2)21(16(23)12-26-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
ANINUUGHPNZRRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)



![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283035.png)
![Ethyl 6-(4-methylbenzyl)-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283036.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Ethyl 6-benzyl-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283040.png)
![Ethyl 6-benzyl-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283041.png)
![Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283044.png)
![methyl 1-(3-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxylate](/img/structure/B283046.png)
